molecular formula C25H28N2O6S B12795017 Pyridine-N-oxide evatanepag CAS No. 574759-33-4

Pyridine-N-oxide evatanepag

Cat. No.: B12795017
CAS No.: 574759-33-4
M. Wt: 484.6 g/mol
InChI Key: CDSQRBFQTYKJBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-N-oxide typically involves the oxidation of pyridine using various oxidizing agents. Common methods include the use of peracids such as peracetic acid and perbenzoic acid . Other methods involve the use of hydrogen peroxide in the presence of catalysts like methyltrioxorhenium or manganese tetrakis(2,6-dichlorophenyl)porphyrin .

Industrial Production Methods: In industrial settings, the preparation of pyridine-N-oxide can be achieved using microreactor technology, which offers precise temperature control and efficient mixing . This method minimizes safety concerns associated with traditional batch processes and allows for the safe handling of reactive chemicals under inert conditions.

Chemical Reactions Analysis

Types of Reactions: Pyridine-N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidized organic compounds.

    Reduction: Pyridine.

    Substitution: Chloropyridines.

Comparison with Similar Compounds

Properties

CAS No.

574759-33-4

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

2-[3-[[(4-tert-butylphenyl)methyl-(1-oxidopyridin-1-ium-3-yl)sulfonylamino]methyl]phenoxy]acetic acid

InChI

InChI=1S/C25H28N2O6S/c1-25(2,3)21-11-9-19(10-12-21)15-27(34(31,32)23-8-5-13-26(30)17-23)16-20-6-4-7-22(14-20)33-18-24(28)29/h4-14,17H,15-16,18H2,1-3H3,(H,28,29)

InChI Key

CDSQRBFQTYKJBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=C[N+](=CC=C3)[O-]

Origin of Product

United States

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